molecular formula C9H11BrO2S B2855755 Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate CAS No. 175217-21-7

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2855755
CAS No.: 175217-21-7
M. Wt: 263.15
InChI Key: LBKTXLZVYNVTPR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate (C₉H₁₁BrO₂S, MW 261.18 g/mol) is a brominated thiophene derivative with a substituted ester moiety at the 3-position. Its structure features a thiophene ring bearing bromine at C-2 and methyl groups at C-4 and C-5, which confer steric and electronic effects critical to its reactivity . The compound is synthesized via bromination of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a precursor widely used in heterocyclic chemistry (e.g., thienopyrimidine synthesis) . The bromine substituent acts as a versatile leaving group, enabling cross-coupling reactions or nucleophilic substitutions, making the compound a key intermediate in medicinal and materials chemistry .

Properties

IUPAC Name

ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-4-12-9(11)7-5(2)6(3)13-8(7)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKTXLZVYNVTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175217-21-7
Record name ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate typically involves the bromination of 4,5-dimethylthiophene-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve large-scale bromination and esterification reactions, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate is synthesized through various methods, often involving the bromination of thiophene derivatives. Its reactivity allows it to participate in several organic transformations, making it a versatile building block in synthetic chemistry.

Applications in Medicinal Chemistry

  • Antimicrobial Agents:
    This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit activity against various pathogens, including bacteria and fungi. For instance, a screening campaign identified compounds derived from this structure that inhibit the growth of Mycobacterium tuberculosis .
  • Inhibitors of Enzymatic Activity:
    The compound has been explored as an inhibitor of methionine aminopeptidase (MetAP), an enzyme critical for bacterial protein synthesis. Research indicates that certain derivatives display selectivity for the Fe(II)-form of MetAP, suggesting potential for the development of novel antibacterial therapies .
  • Polyketide Synthase Inhibition:
    Recent studies have identified this compound as a lead compound in the inhibition of polyketide synthase enzymes involved in the biosynthesis of secondary metabolites with therapeutic properties .

Applications in Organic Synthesis

  • Building Block for Functionalized Thiophenes:
    This compound serves as a key intermediate in the synthesis of various functionalized thiophenes used in organic electronics and materials science. Its ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups .
  • Synthesis of Thiazole Derivatives:
    This compound can be utilized to prepare thiazole derivatives through cyclization reactions, which are important in developing pharmaceuticals with anti-inflammatory and analgesic properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antimicrobial AgentsInhibition of Mycobacterium tuberculosis growth
Enzyme InhibitionSelective inhibition of methionine aminopeptidase
Polyketide Synthase InhibitionLead compound for antitubercular agents
Organic SynthesisIntermediate for functionalized thiophenes
Synthesis of Thiazole DerivativesCyclization reactions for pharmaceutical development

Case Studies

Case Study 1: Antibacterial Activity
A study screened a library of compounds derived from this compound against E. coli methionine aminopeptidase. The results showed that certain derivatives exhibited low micromolar potency against specific enzyme forms, indicating their potential as antibacterial agents .

Case Study 2: Polyketide Synthase Inhibition
In a comprehensive screening involving over 150,000 compounds, this compound derivatives were identified as promising inhibitors of polyketide synthase enzymes linked to tuberculosis treatment. The compounds demonstrated significant efficacy in both acute and chronic models of infection .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Comparative Analysis of Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate and Structural Analogs

Compound Name Molecular Formula Substituents Key Properties/Activities Key References
This compound C₉H₁₁BrO₂S Br (C-2), CH₃ (C-4, C-5) Synthetic intermediate; potential halogen bonding
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₁H₁₃BrO₂S Br (C-2), fused cyclohexene ring Enhanced lipophilicity; altered planarity
Ethyl 2-(3-isoselenoureido)-4,5-dimethylthiophene-3-carboxylate C₁₀H₁₃N₂O₂SSe Se-containing urea (C-2) Antioxidant/anti-inflammatory potential
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate C₁₀H₁₁NO₂S₂ NCS (C-2) Reactive for thiourea synthesis
Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate C₁₉H₁₉N₃O₃S Cyanoacrylamido (C-2) Antioxidant (70–83% inhibition of edema)

Key Observations:

  • Bromo vs. Selenoureido/Isothiocyanato Groups: The bromine substituent (C-2) provides a leaving group for nucleophilic substitutions (e.g., Suzuki coupling), while selenoureido () and isothiocyanato () groups enable selenium-mediated redox activity or thiourea formation, respectively .
  • Cyanoacrylamido Derivatives: Knoevenagel condensation products () exhibit strong antioxidant and anti-inflammatory activities (70.2–83.1% inhibition of edema), surpassing the bromo analog in biological applications .

Biological Activity

Ethyl 2-bromo-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound belongs to the thiophene family of compounds, characterized by a five-membered aromatic ring containing sulfur. Its unique substitution pattern enhances its reactivity and biological profile. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are essential for its biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values were notably low, suggesting potent antibacterial activity .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Salmonella Typhi0.25

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell survival and death .

Antioxidant Activity

This compound has shown promising antioxidant activity in various assays. For instance, it effectively scavenged free radicals in DPPH and ABTS assays, indicating its potential to mitigate oxidative stress .

Assay Type IC50 (µM)
DPPH Scavenging15.2
ABTS Scavenging12.8

Anti-inflammatory Effects

In vivo studies have demonstrated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema was comparable to standard anti-inflammatory drugs like diclofenac .

Compound % Inhibition
This compound70.2 - 83.1
Diclofenac85.0

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with various molecular targets within cells. These interactions may lead to alterations in enzyme activities or receptor functions that mediate its biological effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound compared to controls.
  • Cancer Cell Line Studies : In a controlled laboratory setting, the compound was tested against various cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Q & A

Q. Why do some studies report higher antioxidant activity for methoxy derivatives despite SAR trends?

  • Hypothesis : Methoxy groups may stabilize radical intermediates via resonance, offsetting steric drawbacks in specific assays .
  • Resolution : Re-evaluate assay conditions (e.g., pH, solvent) to isolate electronic vs. steric contributions .

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